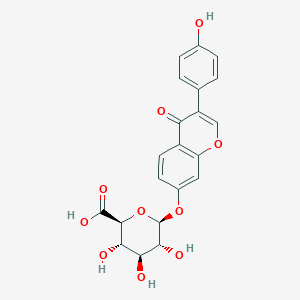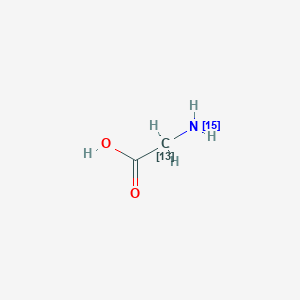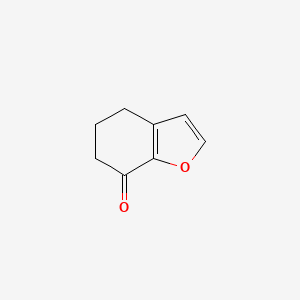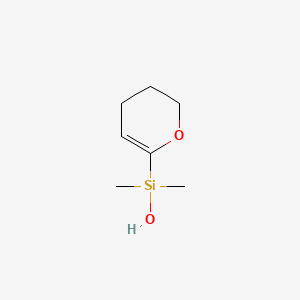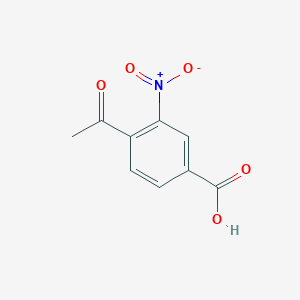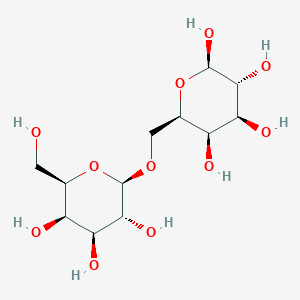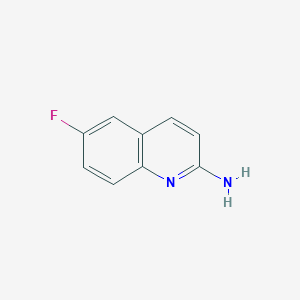
6-Fluoroquinolin-2-amine
Overview
Description
6-Fluoroquinolin-2-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Radiopharmaceutical Development
6-Fluoroquinolin-2-amine derivatives, like [18 F]MK-6240, are used in positron emission tomography (PET) radiopharmaceuticals for detecting neurofibrillary tangles in human brains, which are associated with Alzheimer's disease. The compound's synthesis and validation meet FDA and US Pharmacopeia requirements for PET radiopharmaceuticals, enabling widespread clinical research use (Collier et al., 2017).
2. Enzyme Activity Measurement
6-Aminoquinoline, a derivative of this compound, serves as a fluorogenic leaving group in peptide cleavage reactions. It has been used to create a new fluorogenic substrate for measuring the activity of the enzyme chymotrypsin, offering a unique method for monitoring enzyme-catalyzed reactions (Brynes, Bevilacqua, & Green, 1981).
3. Alzheimer's Disease Research
In Alzheimer's disease research, [18 F]MK-6240 (a derivative of this compound) is utilized for brain imaging in patients and healthy controls. This tracer has shown high selectivity and binding levels in brain regions associated with neurofibrillary tangles, making it a valuable tool for studying the pathology of Alzheimer's (Lohith et al., 2018).
4. Antiplasmodial Activity
6-Fluoroquinoline derivatives have shown significant antiplasmodial activity, both in vitro against Plasmodium falciparum strains and in vivo in mouse models. This demonstrates their potential in developing new treatments for malaria (Hochegger et al., 2019).
5. Antibacterial Research
New 8-nitrofluoroquinolone derivatives have been synthesized and their antibacterial properties evaluated, showing potential against bothgram-positive and gram-negative bacterial strains. These compounds, derived from this compound, hold promise for developing new antibacterial agents (Al-Hiari et al., 2007).
6. Pathogen Detection
This compound derivatives are also used in the synthesis of fluorogenic enzyme substrates for the detection of pathogenic bacteria. These compounds can be incorporated into agar to determine the potential presence of pathogenic bacteria, highlighting their application in microbiological research and diagnostics (Luo et al., 2016).
7. Chemical Synthesis
In chemical synthesis, this compound derivatives are used for the development of various chemical reactions. For example, a tandem reductive amination-SNAr reaction has been developed for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines, illustrating the versatility of these compounds in synthetic chemistry (Bunce & Nago, 2008).
8. Metabolite Analysis
6-Aminoquinoline, related to this compound, is used for derivatizing amines and amino acids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This aids in the identification and quantification of various metabolites in biological samples, showcasing its application in biochemical and pharmaceutical analysis (Boughton et al., 2011).
9. Fluorescent Labeling
This compound derivatives are utilized for the synthesis of fluorescent labeling reagents. These reagents are employed in spectrofluorimetric determinations, aiding in the detection and quantification of various compounds in research and diagnostic applications (Hirano et al., 2004).
10. Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. This highlights their potential application in the development of new anticancer agents and therapies (Zhang et al., 2007).
Mechanism of Action
Target of Action
6-Fluoroquinolin-2-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the replication of bacteria is halted, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the normal functioning of this pathway, preventing the bacteria from replicating .
Pharmacokinetics
They are absorbed well from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of bacterial DNA-gyrase by this compound leads to the cessation of bacterial replication . This results in the death of the bacteria, thereby helping to clear bacterial infections .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of these drugs . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the absorption of fluoroquinolones, reducing their bioavailability .
Safety and Hazards
The safety information for “6-Fluoroquinolin-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 141-148 °C and a predicted boiling point of 308.6±22.0 °C . The compound is predicted to have a density of 1.315±0.06 g/cm3 .
Cellular Effects
It is known that similar compounds, such as fluoroquinolones, have a high level of antibacterial activity due to their ability to inhibit bacterial DNA-gyrase . This suggests that 6-Fluoroquinolin-2-amine may also have potential antibacterial properties.
Molecular Mechanism
Similar compounds, such as fluoroquinolones, are known to inhibit bacterial DNA-gyrase . This inhibition disrupts the supercoiling of bacterial DNA, thereby inhibiting bacterial replication .
Temporal Effects in Laboratory Settings
The compound is known for its stability , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds, such as fluoroquinolones, have been shown to exhibit a high level of antibacterial activity , suggesting that this compound may also have potential antibacterial properties at certain dosages.
Metabolic Pathways
Similar compounds, such as fluoroquinolones, are known to undergo phase I and phase II metabolic reactions . These reactions involve the introduction or unmasking of hydrophilic groups, which facilitate the excretion of the compound from the body .
Transport and Distribution
Similar compounds, such as fluoroquinolones, are known to have enhanced penetration ability through cell membranes , suggesting that this compound may also be readily transported and distributed within cells and tissues.
Subcellular Localization
Similar compounds, such as fluoroquinolones, are known to localize to peroxisomes , suggesting that this compound may also localize to specific compartments or organelles within the cell.
Properties
IUPAC Name |
6-fluoroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROYDXRWJWKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464662 | |
| Record name | 6-fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791626-57-8 | |
| Record name | 6-fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




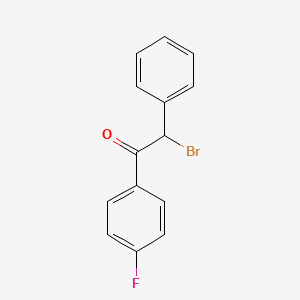
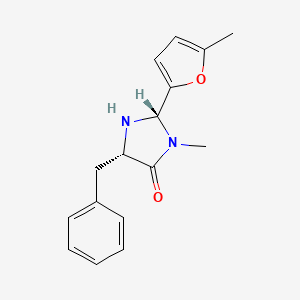
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

